molecular formula C15H22O B13760878 1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one CAS No. 23844-98-6

1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one

Cat. No.: B13760878
CAS No.: 23844-98-6
M. Wt: 218.33 g/mol
InChI Key: LVQVBJGXSHXFKV-UHFFFAOYSA-N
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Description

1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one is a complex organic compound with the molecular formula C15H24O This compound is known for its unique structural features, including a cyclopropane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under specific conditions to form the cyclopropane ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one has several scientific research applications:

    Chemistry: Used as a model compound to study cyclopropane ring chemistry and its reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
  • 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl

Uniqueness

1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropane ring fused to a naphthalene moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

23844-98-6

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1,1,6,6a-tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one

InChI

InChI=1S/C15H22O/c1-9-5-11(16)6-10-7-12-13(14(12,2)3)8-15(9,10)4/h6,9,12-13H,5,7-8H2,1-4H3

InChI Key

LVQVBJGXSHXFKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C2C1(CC3C(C2)C3(C)C)C

Origin of Product

United States

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